2-Butoxy-1,2-oxaborolane

Overview

Description

2-Butoxy-1,2-oxaborolane is a chemical compound with the molecular formula C7H15BO2 . It is also known by its CAS number 4525-53-5 .

Synthesis Analysis

The synthesis of this compound involves several steps. The process includes the use of 1,2,4-tribromobenzene and this compound in a solution of tetrahydrofuran (THF). Triethylamine is added to the mixture, which is then stirred and degassed for 30 minutes using a stream of argon .Molecular Structure Analysis

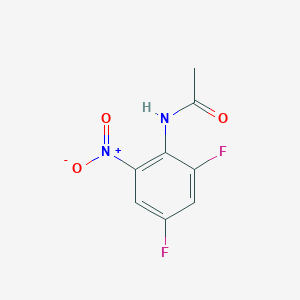

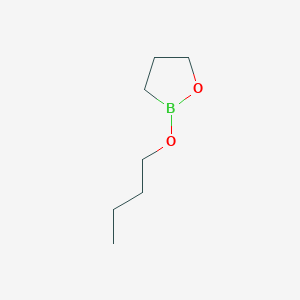

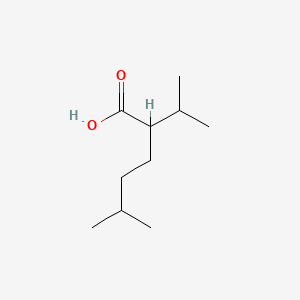

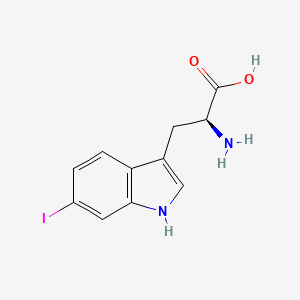

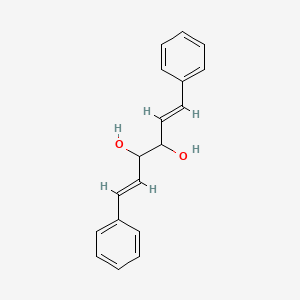

The molecular structure of this compound consists of a boron atom bonded to an oxygen atom and a butoxy group (C4H9O). The boron atom is also part of a five-membered ring, which includes the oxygen atom and three carbon atoms .Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 170.0±9.0 °C at 760 mmHg, and a vapor pressure of 2.0±0.3 mmHg at 25°C. Its enthalpy of vaporization is 39.0±3.0 kJ/mol, and it has a flash point of 56.6±18.7 °C . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications

Allylboration of Ketones and Aldehydes

- Application : A study by Zhou, Liang, Yu, and Luo (1993) highlights the use of 2-Allyl-1,2-oxaborolane in the allylboration of ketones and aldehydes. This process is instrumental in synthesizing homoallylic alcohols, which are valuable in organic synthesis (Zhou, Liang, Yu, & Luo, 1993).

Synthesis of 2-Oxygen Derivatives

- Application : Zhou, Lo, Zhang, Ding, and Liang (1990) utilized 2-Allyloxy-1,2-oxaborolane in the synthesis of various 2-oxygen derivatives of 1,2-oxaborolane. This synthesis is crucial for producing lower 2-alkyloxy-1,2-oxaborolanes (Zhou, Lo, Zhang, Ding, & Liang, 1990).

Synthesis of 2-Amino-1,2-oxaborolanes

- Application : Zhou, Liang, and Lo (1990) reported the preparation of 2-amino-1,2-oxaborolanes using 2-Allyl-1,2-oxaborolane. These compounds have potential applications in pharmaceutical and material sciences (Zhou, Liang, & Lo, 1990).

Corrosion Inhibition

- Application : Moretti, Guidi, and Fabris (2013) explored the use of a compound similar to 2-Butoxy-1,2-oxaborolane, 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, as a corrosion inhibitor for mild steel. This application is significant in industrial settings to protect metals from corrosion (Moretti, Guidi, & Fabris, 2013).

Organosilicon Chemistry

- Application : Beckmann et al. (2003) studied tert-butoxysilanols, which are related to this compound, in the context of sol-gel processes. This research is vital in the field of material science, particularly in the formation of silicon-based materials (Beckmann et al., 2003).

Catalysis in Organic Synthesis

- Application : Wiesauer and Weissensteiner (1996) utilized similar boronate esters in rhodium-catalyzed hydroboration reactions. These reactions are crucial in synthetic organic chemistry for creating complex molecules (Wiesauer & Weissensteiner, 1996).

Properties

IUPAC Name |

2-butoxyoxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BO2/c1-2-3-6-9-8-5-4-7-10-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNWTPGZNNEXMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(CCCO1)OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550399 | |

| Record name | 2-Butoxy-1,2-oxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4525-53-5 | |

| Record name | 2-Butoxy-1,2-oxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B3052713.png)